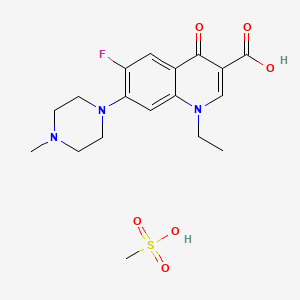

15-Acetoxyscirpenol

Übersicht

Beschreibung

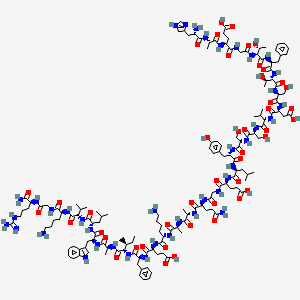

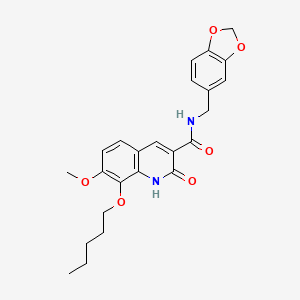

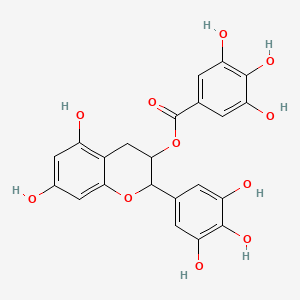

Monoacetoxyscirpenol ist ein Mykotoxin, das von bestimmten Fusarium-Pilzarten wie Fusarium roseum und Fusarium sulphureum produziert wird . Es gehört zur Familie der Trichothecene, die Sesquiterpen-Mykotoxine sind, die durch das Vorhandensein eines Epoxidrings und verschiedener Hydroxyl- und Acetylgruppen gekennzeichnet sind . Diese Verbindungen sind bekannt für ihre starken biologischen Aktivitäten und toxischen Wirkungen auf eukaryotische Zellen .

Herstellungsmethoden

Monoacetoxyscirpenol kann durch In-vitro-Fermentation mit Rinderpansenmikroorganismen unter anaeroben Bedingungen synthetisiert werden . Die Metaboliten werden dann durch Normalphasen- und Umkehrphasen-Hochdruckflüssigkeitschromatographie gereinigt . Industrielle Produktionsmethoden umfassen typischerweise die Kultivierung von Fusarium-Arten unter kontrollierten Bedingungen, um die Ausbeute des gewünschten Mykotoxins zu maximieren .

Wissenschaftliche Forschungsanwendungen

Monoacetoxyscirpenol hat aufgrund seiner starken biologischen Aktivitäten verschiedene Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um die Reaktivität und Toxizität von Trichothecenen zu untersuchen . In Biologie und Medizin dient es als Werkzeug, um die Mechanismen der Mykotoxin-induzierten Zytotoxizität zu untersuchen und potenzielle therapeutische Interventionen zu entwickeln . Darüber hinaus hat es industrielle Anwendungen bei der Entwicklung von Fungiziden und anderen agrochemischen Produkten .

Wirkmechanismus

Monoacetoxyscirpenol übt seine Wirkungen durch Hemmung der Proteinsynthese in eukaryotischen Zellen aus . Im Gegensatz zu vielen anderen Mykotoxinen benötigen Trichothecene keine metabolische Aktivierung, um ihre biologische Aktivität auszuüben . Stattdessen reagieren sie direkt mit zellulären Komponenten, was zu Zytotoxizität führt. Die primären molekularen Zielstrukturen von Monoacetoxyscirpenol sind Ribosomen, wo es in den Elongationsschritt der Proteinsynthese eingreift .

Wirkmechanismus

Target of Action

15-Acetoxyscirpenol, also known as Monoacetoxyscirpenol, is a trichothecene mycotoxin that primarily targets Caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

This compound induces apoptosis and inhibits cell growth in a dose-dependent manner by activating caspases independent of caspase-3 . This interaction with caspases triggers a cascade of events leading to cell death.

Biochemical Pathways

The compound’s interaction with caspases disrupts normal cellular biochemical pathways. Specifically, it induces apoptosis, a form of programmed cell death. This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, membrane blebbing, and DNA fragmentation .

Result of Action

The activation of caspases by this compound leads to apoptosis, resulting in the inhibition of cell growth. For instance, it has been shown to inhibit the growth of Jurkat T cells in a dose-dependent manner . The ultimate result of this action at the cellular level is a reduction in the number of proliferating cells and an increase in cell death.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

15-Acetoxyscirpenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves the induction of apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptotic cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High toxicities have been observed in animals and humans

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

Vorbereitungsmethoden

Monoacetoxyscirpenol can be synthesized through in vitro fermentation with bovine rumen microorganisms under anaerobic conditions . The metabolites are then purified using normal and reverse-phase high-pressure liquid chromatography . Industrial production methods typically involve the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin .

Analyse Chemischer Reaktionen

Monoacetoxyscirpenol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Dihydroxyderivaten führen, während die Reduktion zu Deoxyanalogen führen kann .

Vergleich Mit ähnlichen Verbindungen

Monoacetoxyscirpenol ist Teil einer Familie von Trichothecenen, die andere Verbindungen wie Diacetoxyscirpenol, Scirpentriol und Triacetoxyscirpenol umfasst . Im Vergleich zu diesen ähnlichen Verbindungen ist Monoacetoxyscirpenol aufgrund seines spezifischen Acetylierungsmusters einzigartig, das seine biologische Aktivität und Toxizität beeinflusst . So hat Diacetoxyscirpenol beispielsweise zwei Acetylgruppen, während Triacetoxyscirpenol drei Acetylgruppen hat, was zu Unterschieden in ihrer Reaktivität und ihren Auswirkungen auf Zellen führt .

Eigenschaften

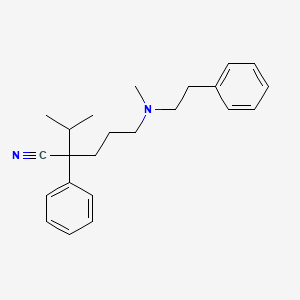

| { "Design of the Synthesis Pathway": "The synthesis pathway of Monoacetoxyscirpenol involves the conversion of a starting material into the target compound through several chemical reactions.", "Starting Materials": [ "Ergotamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Ergotamine is reacted with acetic anhydride and sodium acetate in methanol to form diacetoxyscirpenol.", "Diacetoxyscirpenol is then treated with hydrochloric acid to form monoacetoxyscirpenol." ] } | |

CAS-Nummer |

2623-22-5 |

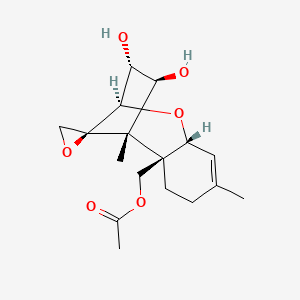

Molekularformel |

C17H24O6 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

[(1S,2R,7R,9R,10R,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13?,14-,15-,16-,17+/m1/s1 |

InChI-Schlüssel |

IRXDUBNENLKYTC-QVVXDDFFSA-N |

Isomerische SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(C([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Kanonische SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Aussehen |

Solid powder |

melting_point |

172 - 173 °C |

| 2623-22-5 | |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

15-Acetoxyscirpen-3,4-diol; 15-Acetylscirpenetriol; 15-Mono-O-acetylscirpenol; 15-Acetoxyscirpenol; 4-Deacetylanguidin; Deacetylanguidin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of monoacetoxyscirpenol contamination in food and feed?

A1: Monoacetoxyscirpenol is primarily found in cereal grains, particularly oats and oat products []. Other cereals like wheat, barley, and rye can also be contaminated [, , ]. Contamination usually occurs in the field due to fungal infection of crops, but it can also happen during storage under improper conditions [].

Q2: What other trichothecenes are commonly found alongside monoacetoxyscirpenol in contaminated grains?

A2: Monoacetoxyscirpenol often co-occurs with other type A trichothecenes like diacetoxyscirpenol (DAS), T-2 toxin, HT-2 toxin, and scirpentriol [, , , , ]. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (NIV), may also be present in co-contaminated samples [, , , ].

Q3: How does the structure of monoacetoxyscirpenol influence its toxicity compared to other scirpenol mycotoxins?

A3: The degree of acetylation in scirpenol mycotoxins influences their toxicity. Studies on chickens have shown that monoacetoxyscirpenol is more potent in causing feed refusal compared to diacetoxyscirpenol and scirpentriol, but less potent than triacetoxyscirpenol []. This suggests that the presence of a single acetyl group in monoacetoxyscirpenol may contribute to its toxicity profile [, ].

Q4: Are there differences in the sensitivity of chickens to monoacetoxyscirpenol compared to other scirpenol toxins?

A5: Yes, chickens showed varying sensitivity to different scirpenol mycotoxins. When considering the minimum effective dose for inducing mouth lesions, monoacetoxyscirpenol was the most potent, followed by diacetoxyscirpenol, scirpentriol, and lastly triacetoxyscirpenol [].

Q5: How does monoacetoxyscirpenol affect feather development in chicks?

A6: Monoacetoxyscirpenol was found to cause abnormal feathering in chicks at a minimum effective dose of 0.5 µg/g diet []. The primary wing feathers were particularly affected, exhibiting a frayed and missing web on the medial side and an accentuated medial curve in the shaft [].

Q6: How is monoacetoxyscirpenol metabolized in animals?

A7: Monoacetoxyscirpenol is metabolized in animals through deacetylation to scirpentriol [, , ]. This metabolic pathway was observed in pigs orally dosed with diacetoxyscirpenol, where monoacetoxyscirpenol was identified as an intermediate metabolite before further degradation to scirpentriol []. A similar pattern was observed in cattle and swine, with deacetylation being the primary metabolic pathway [].

Q7: What analytical techniques are commonly used to detect and quantify monoacetoxyscirpenol in food and feed samples?

A7: Several analytical methods are available for detecting and quantifying monoacetoxyscirpenol, including:

- Gas chromatography-mass spectrometry (GC-MS) [, ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ]

- Thin-layer chromatography (TLC) [, , ]

Q8: Are there specific challenges associated with analyzing monoacetoxyscirpenol in complex matrices like food and feed?

A9: Yes, analyzing monoacetoxyscirpenol in complex matrices can be challenging due to potential interferences from other compounds present in the sample. Matrix effects can influence ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification []. Therefore, appropriate sample preparation techniques and the use of internal standards are crucial for reliable analysis [, ].

Q9: Is there evidence for the existence of "masked" forms of monoacetoxyscirpenol in contaminated samples?

A10: Yes, research has identified monoacetoxyscirpenol-glucoside (MASGlc) in corn powder samples []. This "masked" form of monoacetoxyscirpenol, along with other masked mycotoxins, is not detected by conventional analytical methods and may pose additional health risks due to their potential conversion to the parent toxin in biological systems [].

Q10: How do the levels of monoacetoxyscirpenol contamination differ between conventionally and organically produced oats?

A11: Studies have shown that organically produced oats and oat products generally have significantly lower levels of monoacetoxyscirpenol contamination compared to their conventionally produced counterparts []. This difference is likely attributed to stricter regulations and practices in organic farming systems, minimizing fungal infection and mycotoxin production.

Q11: What is the significance of studying the accumulation kinetics of monoacetoxyscirpenol and related toxins in infected grains?

A12: Understanding the accumulation kinetics of monoacetoxyscirpenol and its precursors, such as diacetoxyscirpenol, in infected grains provides valuable insights into the fungal biosynthesis pathways of these toxins []. By analyzing the temporal changes in toxin profiles, researchers can gain a better understanding of the factors influencing toxin production and potentially develop strategies for mitigating mycotoxin contamination in crops.

Q12: What is the role of molecular biology techniques in studying Fusarium species and their potential to produce monoacetoxyscirpenol?

A13: Molecular biology techniques, like PCR, can be used to identify genes associated with trichothecene production in Fusarium species []. For instance, the presence of the Tri5 gene in Fusarium sambucinum isolates indicates their potential to produce type A trichothecenes, including monoacetoxyscirpenol []. Such information can be helpful in risk assessment and management strategies for mycotoxin contamination.

Q13: Can Fusarium species isolated from crops like sugar beet pose a risk of monoacetoxyscirpenol contamination in wheat?

A14: While Fusarium graminearum and F. culmorum are well-known for causing Fusarium head blight (FHB) and deoxynivalenol contamination in wheat, other Fusarium species like F. tricinctum, often found in sugar beet, can also infect wheat []. Although F. tricinctum may not cause typical FHB symptoms, it can lead to black point disease in wheat kernels, which have been found to contain high levels of various mycotoxins, including monoacetoxyscirpenol []. This highlights the importance of considering a wider range of Fusarium species when assessing the risk of mycotoxin contamination in cereal crops.

Q14: What are the potential implications of finding multiple mycotoxins, including monoacetoxyscirpenol, co-occurring in a single sample?

A15: The co-occurrence of multiple mycotoxins, including monoacetoxyscirpenol, in a single sample raises concerns about potential additive or synergistic toxic effects [, , ]. Since these toxins may act through different mechanisms, their combined presence could lead to more severe health impacts compared to exposure to a single mycotoxin. Therefore, it is crucial to consider the entire mycotoxin profile of contaminated samples for accurate risk assessment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)